molecular formula C14H15FN4O3S B247239 N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No. B247239
M. Wt: 338.36 g/mol
InChI Key: LLRLNOKOEBAABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide, also known as FMeOXA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cell survival. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has also been shown to reduce oxidative stress and increase the expression of neurotrophic factors. Additionally, N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has also been shown to exhibit low toxicity in vitro and in vivo. However, N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties. Additionally, N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide. Firstly, more studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide. Secondly, further studies are needed to investigate the potential therapeutic applications of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, more studies are needed to investigate the safety and efficacy of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide in humans. Finally, the development of new analogs of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide with improved properties may lead to the discovery of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a relatively simple process that can be carried out in a laboratory setting. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been extensively studied for its potential applications in various scientific fields, including anti-inflammatory, neuroprotective, and anti-cancer properties. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has several advantages for lab experiments, but there are also some limitations. There are several future directions for the research on N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide, including elucidating its mechanism of action, investigating its potential therapeutic applications, and developing new analogs with improved properties.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide involves the reaction between 4-fluoroaniline and 4-(4-morpholinyl)-1,2,5-thiadiazol-3-ol followed by the reaction with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide. The synthesis of N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide has been tested in vitro and in vivo for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Molecular Formula

C14H15FN4O3S

Molecular Weight

338.36 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C14H15FN4O3S/c15-10-1-3-11(4-2-10)16-12(20)9-22-14-13(17-23-18-14)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20)

InChI Key

LLRLNOKOEBAABU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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